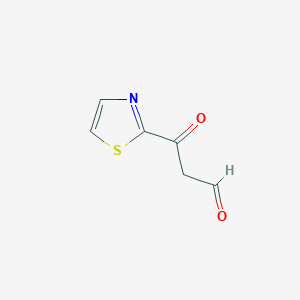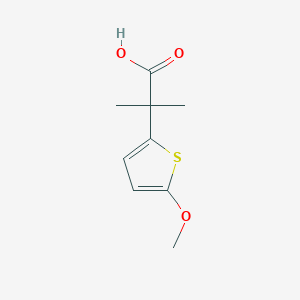![molecular formula C10H11N3OS B13077727 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13077727.png)
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol is a chemical compound with the molecular formula C10H11N3OS It is characterized by the presence of a phenol group attached to a pyrazole ring, which is further substituted with an amino group and a methylsulfanyl group
Preparation Methods
The synthesis of 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-(methylsulfanyl)-1H-pyrazole-5-amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol include:
5-amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile: This compound has a similar pyrazole core but differs in the substituents attached to the ring.
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile: Another similar compound with variations in the substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-(5-amino-3-methylsulfanylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C10H11N3OS/c1-15-10-6-9(11)13(12-10)7-2-4-8(14)5-3-7/h2-6,14H,11H2,1H3 |
InChI Key |
GJIYBPHSFYHZKI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=C1)N)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



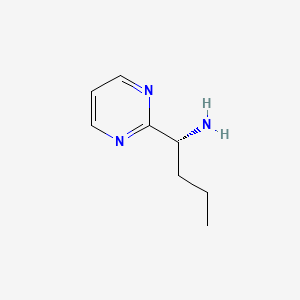
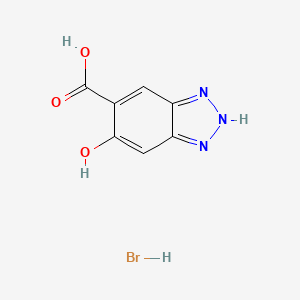
![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)
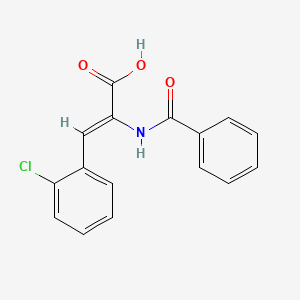
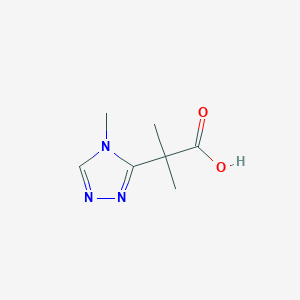

![3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)
